6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid
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Overview
Description
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Vinblastine: An indole alkaloid used in cancer treatment.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-[(1-methylindole-2-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18-13-8-5-4-7-12(13)11-14(18)16(21)17-10-6-2-3-9-15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
NBFLALFMSUGEHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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